

acetobromo- α -D-glucose fundamental properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl bromide
Cat. No.:	B013514

[Get Quote](#)

An In-depth Technical Guide on the Core Properties of Acetobromo- α -D-glucose

Introduction

Acetobromo- α -D-glucose, also known as 2,3,4,6-Tetra-O-acetyl- α -D-glucopyranosyl bromide, is a pivotal synthetic intermediate in carbohydrate chemistry.^[1] As a glycosyl donor, it is extensively utilized in the synthesis of a wide array of glycosides, oligosaccharides, and glycoconjugates.^{[1][2]} Its stability and reactivity make it an indispensable tool for researchers in glycobiology and professionals in drug development, enabling the construction of complex carbohydrate structures with potential therapeutic applications.^[1] This guide provides a comprehensive overview of its fundamental properties, synthesis, reactivity, and key experimental protocols.

Core Chemical and Physical Properties

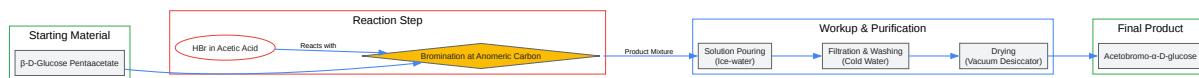

Acetobromo- α -D-glucose is a white to off-white crystalline powder.^{[1][3]} It is a carbohydrate derivative that is sensitive to moisture and light, which can lead to its degradation.^{[1][4]} For storage, it is recommended to keep the container tightly closed in a freezer under an inert atmosphere like nitrogen.^{[4][5][6]} The compound is soluble in solvents like chloroform and a mixture of chloroform and methanol, but it is poorly soluble in water and, in fact, decomposes on contact with it.^[1]

Table 1: Physicochemical Properties of Acetobromo- α -D-glucose

Property	Value	References
Molecular Formula	C ₁₄ H ₁₉ BrO ₉	[1][3][7]
Molecular Weight	~411.2 g/mol	[3][7][8]
CAS Number	572-09-8	[3][7]
Appearance	White to off-white/beige crystalline powder	[1][3][5]
Melting Point	83 - 89 °C (181.4 - 190.4 °F)	[5]
Optical Rotation	[α]D +199.3° (c=3 in chloroform)	
Solubility	Soluble in chloroform; poorly soluble in water (0.1-1 mg/mL); reacts with water.	[1][9]
Purity	≥95% - 97%	[7][10]

Synthesis of Acetobromo- α -D-glucose

The synthesis of acetobromo- α -D-glucose is a well-established laboratory procedure. One of the most common methods involves the treatment of β -D-glucose pentaacetate with a solution of hydrogen bromide in acetic acid. This reaction proceeds efficiently to yield the thermodynamically more stable α -anomer.

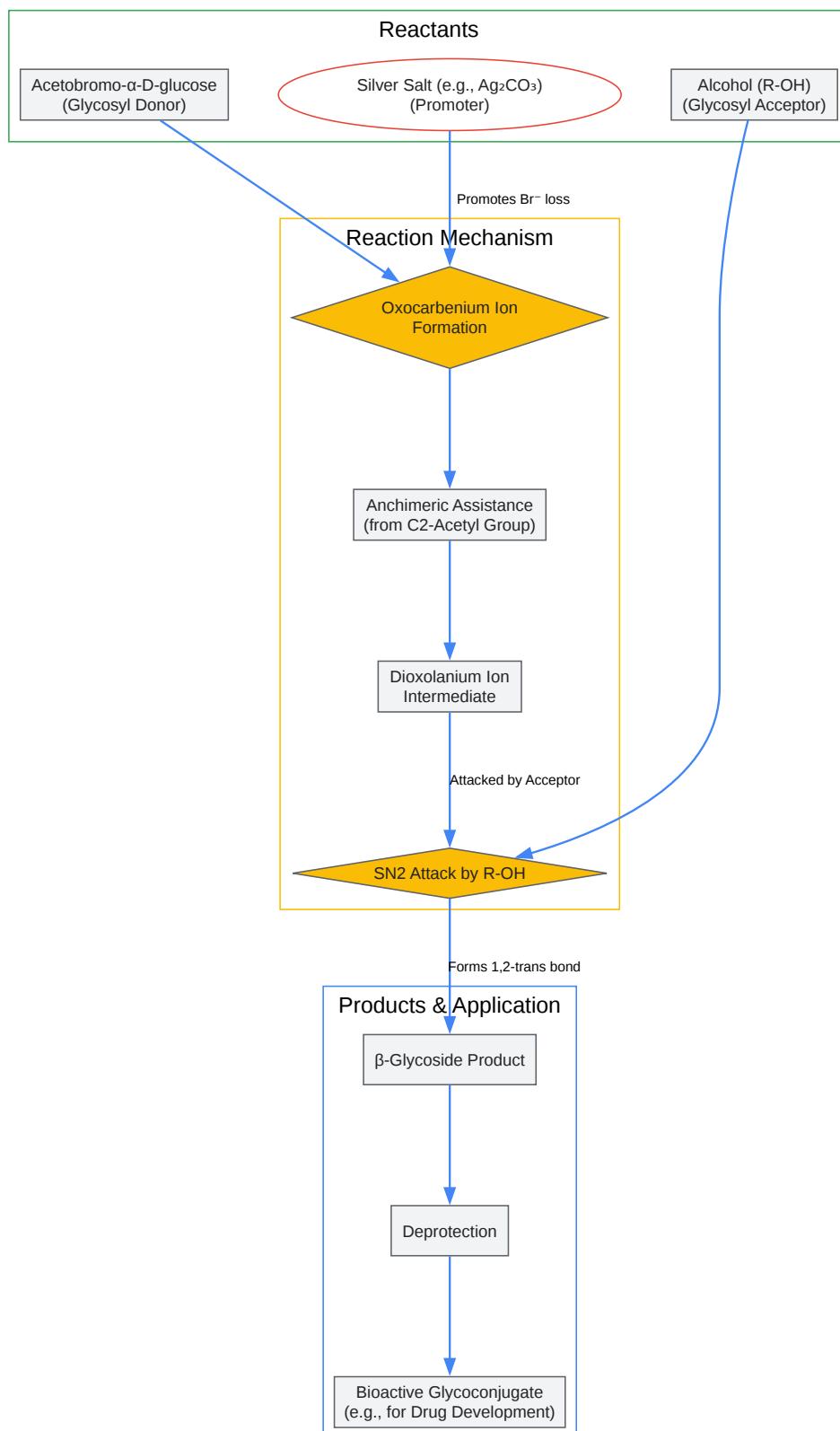
[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of Acetobromo- α -D-glucose.

Experimental Protocol: Synthesis from β -D-Glucose Pentaacetate

This protocol is adapted from established methods for producing acetobromoglucose.[\[11\]](#)

- Preparation: In a suitable reaction flask, dissolve β -D-glucose pentaacetate in a minimal amount of glacial acetic acid.
- Reaction: Cool the solution in an ice bath. Slowly add a saturated solution of hydrogen bromide in glacial acetic acid while maintaining the low temperature.
- Incubation: Seal the flask and allow it to stand at a controlled temperature (e.g., 5°C) overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[\[1\]](#)
- Workup: Pour the reaction mixture slowly into a beaker of ice-water with stirring. A white precipitate of acetobromo- α -D-glucose will form.
- Purification: Collect the crude product by vacuum filtration. Wash the solid thoroughly with cold water to remove residual acids, followed by a cold, non-polar solvent like isopropyl ether to aid in drying and remove non-polar impurities.
- Drying: Dry the purified product under vacuum, preferably in a desiccator over a drying agent like phosphorus pentoxide. The final product should be stored in a vacuum desiccator to prevent decomposition.[\[11\]](#)


Reactivity and Applications in Glycosylation

The primary application of acetobromo- α -D-glucose is as a glycosyl donor in the Koenigs-Knorr reaction, one of the oldest and most reliable methods for forming glycosidic bonds.[\[12\]](#) This reaction typically involves the coupling of a glycosyl halide (the donor) with an alcohol (the glycosyl acceptor) in the presence of a promoter, commonly a silver or mercury salt.[\[12\]](#)[\[13\]](#)

The stereochemical outcome of the reaction is a key feature. The presence of an acetyl group at the C2 position of the glucose ring provides "anchimeric assistance" or a "neighboring-group effect".[\[14\]](#) This leads to the formation of a stable dioxolanium ion intermediate, which blocks one face of the molecule. The alcohol acceptor then attacks from the opposite face (S_N2)

mechanism), resulting in a stereo-controlled formation of a 1,2-trans-glycosidic bond.[12][14] For glucose, this yields a β -glycoside.[12][15]

This controlled synthesis is crucial in drug development for creating complex carbohydrates, glycopeptides, and glycoproteins that can mimic or interact with biological systems.[1]

[Click to download full resolution via product page](#)

Caption: The Koenigs-Knorr reaction workflow and its application.

Experimental Protocol: Koenigs-Knorr Glycosylation

This is a generalized protocol for a typical Koenigs-Knorr reaction.[\[2\]](#)

- Preparation: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the glycosyl acceptor (the alcohol) in an anhydrous solvent (e.g., dichloromethane or toluene). Add a desiccant if necessary.
- Addition of Reactants: Add the acetobromo- α -D-glucose (glycosyl donor) to the solution, followed by the promoter (e.g., silver carbonate). The promoter is often used in excess.
- Reaction: Stir the mixture at the desired temperature (ranging from low temperature to room temperature). The reaction must be protected from light, especially when using silver salts. Monitor the reaction's progress using TLC by observing the consumption of the donor.
- Workup: Once the reaction is complete, filter the mixture through a pad of celite to remove the insoluble silver salts.[\[2\]](#) Wash the filter cake with the reaction solvent.
- Purification: Concentrate the filtrate under reduced pressure. The resulting crude product is then purified, typically by column chromatography on silica gel, to isolate the pure glycoside.
- Deprotection: The acetyl protecting groups on the sugar can be removed (e.g., by Zemplén deacetylation using sodium methoxide in methanol) to yield the final deprotected glycoside.

Role in Drug Development

Acetobromo- α -D-glucose is not used directly as a therapeutic agent.[\[1\]](#) Its importance in drug development lies in its role as a fundamental building block for synthesizing complex carbohydrate-containing molecules.[\[1\]](#) Many biological processes, including cell-cell recognition, immune response, and pathogen invasion, are mediated by cell-surface carbohydrates. The synthesis of specific oligosaccharides using reagents like acetobromo- α -D-glucose allows researchers to create:

- Glycoconjugate Vaccines: Where synthetic antigens are developed.
- Therapeutic Glycoproteins: Mimicking or inhibiting the function of natural glycoproteins.

- Small-Molecule Inhibitors: Designing molecules that block carbohydrate-protein interactions, for example, in viral or bacterial infection pathways.[1]

It is also used as a reagent for modifying the surface of materials like poly (ethylene terephthalate) (PET) to improve their blood compatibility.[10][16]

Safety and Handling

Acetobromo- α -D-glucose is classified as a hazardous substance.[9] It is known to cause skin and eye irritation and may cause respiratory irritation.[4][5][10] When handling this compound, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, is essential.[9] All manipulations should be performed in a well-ventilated fume hood.[9] The compound is sensitive to moisture and should be handled under anhydrous conditions.[1] It is incompatible with strong oxidizing agents, acids, bases, alcohols, and water.[5][9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 572-09-8, Acetobromo- α -D-glucose [chemsynlab.com]
- 2. chemtry.in [chemtry.in]
- 3. Acetobromo- α -D-glucose | CymitQuimica [cymitquimica.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. biosynth.com [biosynth.com]
- 7. scbt.com [scbt.com]
- 8. alpha-D-Glucopyranosyl bromide, tetraacetate | C14H19BrO9 | CID 101776 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. Acetobromo-a- D -glucose = 95 TLC 572-09-8 [sigmaaldrich.com]

- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 13. Koenigs knorr reaction and mechanism | PPTX [slideshare.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. discofinechem.com [discofinechem.com]
- To cite this document: BenchChem. [acetobromo- α -D-glucose fundamental properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b013514#acetobromo-d-glucose-fundamental-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com